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Compound of Interest

Compound Name:
5-amino-1-phenyl-1H-pyrazole-4-

carbohydrazide

Cat. No.: B1269500 Get Quote

For researchers, scientists, and drug development professionals, understanding the

relationship between a molecule's structure and its biological activity is paramount. Quantitative

Structure-Activity Relationship (QSAR) analysis provides a powerful computational tool to

predict the activity of novel compounds, thereby streamlining the drug discovery process. This

guide offers a comparative overview of two distinct QSAR studies on pyrazole carbohydrazide

derivatives, highlighting their methodologies and key findings in the pursuit of potent

antitubercular and anticancer agents.

Pyrazole carbohydrazides are a class of organic compounds that have garnered significant

interest in medicinal chemistry due to their diverse biological activities. By employing QSAR,

researchers can identify the key structural features of these molecules that influence their

therapeutic effects. This allows for the rational design of more effective drug candidates.

Comparative Analysis of QSAR Models
To illustrate the application and insights derived from QSAR studies, we compare two recent

publications: a 3D-QSAR analysis of pyrazole derivatives as antitubercular agents and a 2D-

QSAR study of pyrazole carbohydrazides and acetohydrazides as anticancer compounds. The

quantitative data from these studies are summarized below for a clear and objective

comparison.
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Parameter
Study 1: Antitubercular
Activity (3D-QSAR)

Study 2: Anticancer
Activity (2D-QSAR against
ACHN cell line)

QSAR Model Type
3D-QSAR (Pharmacophore-

based)
2D-QSAR

No. of Compounds 47
Not explicitly stated, but a

model was developed.

Training Set Size Not explicitly stated Not explicitly stated

Test Set Size Not explicitly stated Not explicitly stated

Statistical Parameters

r² (Coefficient of determination) 0.97[1] Not explicitly stated

q² (Cross-validated r²) 0.77[1] Not explicitly stated

Key Findings/Important

Descriptors

A five-point pharmacophore

model (AADHR_1) was

developed, indicating the

importance of two hydrogen

bond acceptors, one hydrogen

bond donor, one hydrophobic,

and one aromatic ring feature

for antitubercular activity.[1]

The presence of a methyl (-

CH3) group on the pyrazole 'A'

ring and a hydrazine group

linked to a ketone were

identified as features that likely

contribute to strong anticancer

activity against the kidney

cancer cell line ACHN.[2]

Experimental Protocols and Methodologies
A detailed understanding of the experimental and computational methods employed in a QSAR

study is crucial for evaluating the reliability and applicability of the results.

Study 1: 3D-QSAR of Antitubercular Pyrazole Derivatives

The researchers in this study developed a 3D-QSAR model based on a pharmacophore

hypothesis.[1]

Software: Not explicitly stated in the provided snippets.
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Methodology: A dataset of 47 pyrazole derivatives with their reported antitubercular activities

(MIC values) was used to generate a five-point pharmacophore model.[1] This model,

designated AADHR_1, consists of two hydrogen bond acceptors, one hydrogen bond donor,

a hydrophobic group, and an aromatic ring. The statistical significance of the model was

validated, as indicated by the high r² and q² values.[1] The developed pharmacophore was

then used for virtual screening of compound databases (ZINC and ASINEX) to identify new

potential antitubercular agents.[1] Molecular docking studies were also performed to

understand the binding interactions of the identified compounds with the active site of the

enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.

Study 2: 2D-QSAR of Anticancer Pyrazole Derivatives

This study focused on developing 2D-QSAR models to predict the anticancer activity of

pyrazole carbohydrazide and acetohydrazide derivatives against various cancer cell lines.[2]

Software: Not explicitly stated in the provided snippets.

Methodology: The study followed the Organization for Economic Co-operation and

Development (OECD) guidelines for the creation and validation of the 2D-QSAR models.[2]

These models were then used to predict the anticancer activity (pIC50 values) of a series of

63 in-house synthesized pyrazole derivatives.[2] Based on the insights from the 2D-QSAR

models, which highlighted the importance of specific molecular descriptors, novel pyrazole

derivatives were designed with the aim of enhancing their anticancer activity.[2] The study

identified that for the kidney cancer cell line ACHN, a methyl group on the pyrazole ring and

a hydrazine group linked to a ketone were favorable for activity.[2]

Visualizing QSAR Workflows and Structure-Activity
Relationships
To better illustrate the concepts discussed, the following diagrams were generated using

Graphviz.
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Caption: General workflow of a Quantitative Structure-Activity Relationship (QSAR) study.
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Caption: Key structure-activity relationships for pyrazole carbohydrazide derivatives.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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